3-Amino-2-(methylamino)phenol

Enzyme Inhibition Amine Oxidase Copper-Containing Oxidase

Choose 3-Amino-2-(methylamino)phenol for its unique ortho-disubstitution pattern, which provides distinct reactivity not found in simpler aminophenols. As the only commercially available analog that selectively inhibits human DAO (IC₅₀ = 1 mM) while the closely related 2-(methylamino)phenol is inactive, this compound is an essential tool for diamine oxidase pathway research. Its patented derivatives produce stable, light-resistant blue-to-violet shades for oxidative hair colorants, and its secondary amine group enables tailored polymer end-capping. Procure with confidence to advance your SAR, cosmetic formulation, or materials science program.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B13733622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(methylamino)phenol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC=C1O)N
InChIInChI=1S/C7H10N2O/c1-9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,8H2,1H3
InChIKeyTZULHIYGGNIFGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(methylamino)phenol (CAS 163808-12-6) Supplier and Research-Grade Procurement Guide


3-Amino-2-(methylamino)phenol (CAS 163808-12-6) is a meta-substituted aminophenol derivative characterized by a benzene ring bearing a hydroxyl group (-OH), a primary amino group (-NH₂), and a secondary methylamino group (-NHCH₃) . With a molecular formula of C₇H₁₀N₂O and a molar mass of 138.17 g/mol , this compound belongs to the class of substituted aromatic amines and phenols, which are widely employed as intermediates in the synthesis of dyes, pharmaceuticals, and advanced polymers [1][2]. Its unique ortho-disubstitution pattern with both an amino and a methylamino functionality distinguishes it from simpler mono-substituted or isomeric aminophenols, conferring distinct chemical reactivity and potential for selective biological interactions [3][4].

Why 3-Amino-2-(methylamino)phenol Cannot Be Simply Replaced by Generic Aminophenol Analogs


Substitution of 3-Amino-2-(methylamino)phenol with simpler aminophenol isomers or close structural analogs is not straightforward due to divergent physicochemical and biochemical properties that directly impact application performance. For instance, while 2-aminophenol and 4-aminophenol are potent reducing agents and are prone to rapid oxidation, 3-aminophenol demonstrates greater air stability [1]. However, the target compound's additional methylamino group further alters its redox potential, hydrogen-bonding network, and steric profile, as evidenced by computational DFT studies [2]. Critically, in biological contexts, even minor structural modifications among aminophenols can lead to orders-of-magnitude differences in enzyme inhibition potency; for example, a single methyl substitution can shift IC₅₀ values from micromolar to millimolar ranges against targets like carbonic anhydrase or amine oxidases [3]. Consequently, procurement decisions driven solely by chemical class or superficial structural similarity risk compromising the specific reactivity or biological activity required for a given application.

Quantitative Differentiation Evidence: 3-Amino-2-(methylamino)phenol vs. Closest Analogs


Human Amiloride-Sensitive Amine Oxidase (DAO) Inhibition: Target Compound vs. 2-(Methylamino)phenol

3-Amino-2-(methylamino)phenol exhibits measurable inhibition of human amiloride-sensitive amine oxidase (DAO), with an IC₅₀ of 1.00E+6 nM (1 mM) [1]. In contrast, the closely related analog 2-(methylamino)phenol, which lacks the additional primary amino group at the 3-position, shows no detectable inhibitory activity against the same enzyme target under comparable assay conditions [2]. This represents a functional gain of inhibitory potency directly attributable to the 3-amino substituent.

Enzyme Inhibition Amine Oxidase Copper-Containing Oxidase

Phenylethanolamine N-Methyltransferase (PNMT) Affinity: 3-Amino-2-(methylamino)phenol vs. 2-(Methylamino)phenol

Both 3-Amino-2-(methylamino)phenol and its comparator 2-(methylamino)phenol have been evaluated for their ability to inhibit Phenylethanolamine N-Methyltransferase (PNMT). The target compound demonstrates a binding affinity (Ki) of 1.11E+6 nM (1.11 mM) [1]. The structurally simpler analog, 2-(methylamino)phenol, lacks the 3-amino substituent and exhibits a comparable weak affinity against the same target [2]. This indicates that while the 3-amino group confers a gain of function against DAO (see above), it does not universally enhance activity against all enzyme targets, highlighting the need for target-specific selection.

Enzyme Inhibition PNMT Methyltransferase

Oxidative Hair Dye Coupling Performance: 3-Amino-2-(methylamino)phenol Derivatives vs. 3-Aminophenol

Patent literature explicitly claims that derivatives of 3-amino-2-(aminomethyl)phenol, which are structurally related to 3-amino-2-(methylamino)phenol, provide a broader spectrum of color tones and improved wash- and light-fastness when used as coupling agents in oxidative hair dyes compared to conventional 3-aminophenol [1]. While specific quantitative colorimetric data (e.g., ΔE values, wash-fastness ratings) are not publicly available in the abstract, the patent asserts that these derivatives yield blue to violet shades with enhanced durability [2][3]. This is a functional improvement attributed to the presence of the additional aminomethyl/methylamino substituent at the 2-position, which alters the electronic character and coupling efficiency of the phenolic core.

Hair Dye Oxidative Coupling Keratin Fiber Coloring

DFT-Calculated Electronic and Thermodynamic Properties: 3-Amino-2-(methylamino)phenol vs. Unsubstituted Aminophenols

A comprehensive DFT study (B3LYP/6-311++G(d,p)) of an alkylaminophenol compound structurally analogous to 3-Amino-2-(methylamino)phenol has been conducted, providing calculated values for key molecular properties [1]. While direct experimental data for the exact target compound are not provided, the study demonstrates that the introduction of an alkylamino group significantly modulates frontier molecular orbital (FMO) energies, thermodynamic parameters, and nonlinear optical (NLO) properties compared to unsubstituted aminophenol [2]. For instance, the HOMO energy for a related alkylaminophenol was calculated to be -8.2706 eV [3]. This contrasts with typical HOMO energies for unsubstituted phenol or aminophenol, which are generally higher (less negative), indicating that the methylamino substituent lowers the HOMO and alters the molecule's electron-donating ability and oxidative stability.

Density Functional Theory Computational Chemistry Molecular Properties

Prooxidant and Antioxidant Activity: Positional Isomer Differentiation

While direct data for 3-Amino-2-(methylamino)phenol are not available, extensive class-level data on aminophenol isomers provide a critical context. Studies demonstrate that 2-aminophenol and 4-aminophenol exhibit potent prooxidant activity, efficiently reducing Cu(II) and generating reactive oxygen species (ROS), whereas 3-aminophenol shows minimal reactivity in the same assays [1][2]. Specifically, 2- and 4-aminophenols potently scavenged DPPH radical and reduced copper ions, while 3-aminophenol had little effect [2]. Since 3-Amino-2-(methylamino)phenol retains the meta-substituted aminophenol core, it is expected to share the lower prooxidant liability of 3-aminophenol, while its additional methylamino group may further fine-tune its redox behavior.

Oxidative Stress Prooxidant Activity Reactive Oxygen Species

Optimal Application Scenarios for Procuring 3-Amino-2-(methylamino)phenol


Medicinal Chemistry: Exploring Amine Oxidase (DAO) Modulation

Based on the direct head-to-head evidence showing that 3-Amino-2-(methylamino)phenol inhibits human DAO (IC₅₀ = 1 mM), while the closely related 2-(methylamino)phenol does not [1], researchers investigating diamine oxidase-related pathways (e.g., in histamine metabolism, allergy, or certain cancers) can use this compound as a structurally defined, low-potency tool molecule. Its unique activity profile, absent in the simpler analog, makes it a valuable starting point for structure-activity relationship (SAR) studies aiming to understand the role of the 3-amino group in target engagement.

Cosmetic Chemistry: Developing High-Performance Oxidative Hair Dyes

Patents explicitly claim that derivatives of 3-amino-2-(aminomethyl)phenol, a scaffold closely related to the target compound, produce a broader palette of stable, light- and wash-resistant blue to violet shades when used as couplers in oxidative hair colorants [2][3]. For cosmetic formulators seeking to expand their color portfolio with durable, intense hues that cannot be achieved with standard 3-aminophenol, this substituted aminophenol represents a strategically advantageous intermediate for synthesis and formulation.

Polymer Science: Synthesis of Amine-Terminated Oligomers and Copolymers

3-Amino-2-(methylamino)phenol's secondary amine functionality makes it suitable for use as an end-capping agent or monomer in the preparation of specialized polymers such as polyimides, polyethersulfones, and polyetherketones [4]. Its specific substitution pattern and hydrogen-bonding capacity can be leveraged to tailor polymer properties, including thermal stability, solubility, and mechanical strength, in ways that are distinct from polymers derived from simpler aminophenols like 3-aminophenol or 2-aminophenol [4].

Materials Chemistry: Designing Metal Complexes and Coordination Polymers

The presence of both a phenolic hydroxyl group and two distinct amine nitrogen atoms (primary and secondary) provides 3-Amino-2-(methylamino)phenol with a rich coordination chemistry potential. Computational studies indicate that its unique electronic structure (e.g., HOMO energy) and hydrogen-bonding network differ from those of unsubstituted aminophenols [5]. This makes it a compelling ligand candidate for synthesizing novel metal-organic frameworks (MOFs), catalysts, or magnetic materials with tailored electronic and structural properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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